molecular formula C19H17N3O4S3 B3749873 Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate CAS No. 6069-89-2

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate

Cat. No.: B3749873
CAS No.: 6069-89-2
M. Wt: 447.6 g/mol
InChI Key: NFWVPRRYFFDYKK-KAMYIIQDSA-N
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Description

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is a complex organic compound featuring a thiazolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form 2-methylidene-1,3-thiazolidin-4-one derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidine compounds. These products are often characterized by their enhanced biological activity and potential therapeutic applications .

Scientific Research Applications

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring system can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and cancer progression, modulating these pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

  • 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
  • 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives

Uniqueness

Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazolidine ring with a benzoate ester makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 4-[(Z)-[4-oxo-3-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-26-17(25)13-6-4-12(5-7-13)11-14-16(24)22(19(27)29-14)9-2-3-15(23)21-18-20-8-10-28-18/h4-8,10-11H,2-3,9H2,1H3,(H,20,21,23)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWVPRRYFFDYKK-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(1,3-thiazol-2-ylcarbamoyl)propyl]thiazolidin-5-ylidene]methyl]benzoate

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